molecular formula C9H9N3 B1444440 1-(Azidomethyl)-4-ethenylbenzene CAS No. 111965-73-2

1-(Azidomethyl)-4-ethenylbenzene

Cat. No. B1444440
CAS RN: 111965-73-2
M. Wt: 159.19 g/mol
InChI Key: NMJXESYNYFVHNY-UHFFFAOYSA-N
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Description

“1-(Azidomethyl)-4-ethenylbenzene” is a compound that contains an azide group (-N3) and an ethenyl group (C2H3) attached to a benzene ring. The azide group is a functional group known for its high reactivity, particularly in click chemistry reactions . The ethenyl group, also known as vinyl group, is a type of hydrocarbon group that is often involved in polymerization reactions.


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring, which is a planar, cyclic structure composed of six carbon atoms with alternating single and double bonds. Attached to this ring would be an azide group and an ethenyl group . The azide group consists of three nitrogen atoms in a linear arrangement, while the ethenyl group consists of two carbon atoms connected by a double bond.


Chemical Reactions Analysis

The azide group in “this compound” is highly reactive and can participate in a variety of chemical reactions . One of the most common reactions involving azides is the Huisgen cycloaddition, also known as the azide-alkyne click reaction . In this reaction, an azide reacts with an alkyne to form a 1,2,3-triazole.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. The presence of the azide group could make the compound highly reactive and potentially explosive. The ethenyl group could make the compound susceptible to polymerization.

Scientific Research Applications

Synthesis of New Materials

One notable application involves the synthesis of 1,2,3-triazole derivatives of uracil and thymine, showcasing potential as corrosion inhibitors. For instance, 1,4-disubstituted 1,2,3-triazoles were synthesized using 1-(azidomethyl)-4-ethenylbenzene, among other azidomethylbenzenes, demonstrating significant corrosion inhibiting properties on steel surfaces. This synthesis leverages click chemistry, underscoring the compound's role in creating materials with potential industrial applications in protecting metals against corrosion (Negrón-Silva et al., 2013).

Organic Synthesis Methodologies

This compound is utilized in organic synthesis, particularly in one-pot sequential reactions that combine azide–alkyne cycloaddition with atom transfer radical addition (ATRA). This methodology expands the scope of in situ copper(I) regeneration, providing an efficient route to synthesize highly functionalized compounds. Such approaches are crucial for developing new organic synthesis strategies, offering pathways to complex molecules with high functional diversity (Ricardo & Pintauer, 2011).

Environmental Applications

In the context of environmental science, this compound derivatives have been explored for the degradation of pollutants. For instance, certain enzymes, like ethylbenzene dehydrogenase, catalyze the oxidation of ethylbenzene, a structurally similar compound, in an oxygen-independent manner. This enzymatic activity is crucial for the anaerobic degradation of hydrocarbons, highlighting the relevance of such compounds in understanding and enhancing bioremediation processes (Johnson, Pelletier, & Spormann, 2001).

Advanced Catalysis

Further, the compound's derivatives have been implicated in advanced catalysis, for instance, in the selective oxidation of hydrocarbons. Research into non-heme iron catalysts for the benzylic oxidation of ethylbenzene, a related compound, could provide insights into developing more efficient and environmentally friendly catalytic processes. Such studies contribute to the broader field of green chemistry, aiming to reduce the environmental impact of chemical processes by designing more efficient catalysts that can operate under milder conditions (Klopstra et al., 2003).

Mechanism of Action

Safety and Hazards

Azides are generally considered to be hazardous due to their high reactivity and potential to explode when subjected to shock or heat . Therefore, “1-(Azidomethyl)-4-ethenylbenzene” should be handled with care, and appropriate safety measures should be taken when working with this compound.

properties

IUPAC Name

1-(azidomethyl)-4-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-8-3-5-9(6-4-8)7-11-12-10/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJXESYNYFVHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732128
Record name 1-(Azidomethyl)-4-ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111965-73-2
Record name 1-(Azidomethyl)-4-ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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